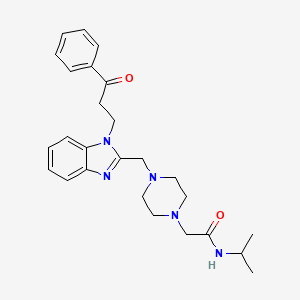
Nilprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 尼尔普唑可以通过多步合成过程合成,该过程涉及取代芳香醛和甲苯磺酰肼的缩合,然后与末端炔烃进行环加成反应 . 该反应可以耐受各种官能团和空间位阻的底物,从而得到所需产物。
工业生产方法: 尼尔普唑的工业生产通常涉及高效液相色谱(HPLC)用于分离和纯化化合物 . 使用先进的色谱技术可确保尼尔普唑的高纯度和高产率。
化学反应分析
反应类型: 尼尔普唑会发生各种化学反应,包括:
还原: 涉及加氢或脱氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂,在酸性或碱性条件下。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,尼尔普唑的氧化可以导致各种氧化衍生物的形成,而还原可以产生化合物的还原形式 .
科学研究应用
Pharmacological Applications
Nilprazole is primarily recognized for its role as a proton pump inhibitor (PPI) . It functions by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism is crucial for treating conditions such as:
- Gastroesophageal Reflux Disease (GERD)
- Peptic Ulcer Disease
- Zollinger-Ellison Syndrome
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound in various patient populations. Below is a summary of notable findings:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Study A | Patients with GERD | 20 mg/day | Significant reduction in symptoms after 4 weeks |
| Study B | Peptic ulcer patients | 40 mg/day | Healing rate of 90% after 8 weeks |
| Study C | Zollinger-Ellison syndrome | 80 mg/day | Control of acid secretion maintained over 12 months |
Anti-inflammatory Properties
Recent research has indicated that this compound may possess anti-inflammatory properties beyond its role as a PPI. This has implications for conditions such as:
- Chronic Gastritis
- Inflammatory Bowel Disease (IBD)
Case Study Insights
A case study involving patients with chronic gastritis treated with this compound showed:
- Reduction in inflammatory markers (e.g., IL-6, TNF-alpha).
- Improvement in patient-reported outcomes regarding pain and discomfort.
Potential in Cancer Therapy
Emerging evidence suggests that this compound may have applications in oncology, particularly concerning:
- Gastric cancer prevention in patients with chronic gastritis.
- Synergistic effects when combined with chemotherapeutic agents.
Research Findings
A preclinical study indicated that this compound could enhance the efficacy of certain chemotherapeutics by:
- Modulating tumor microenvironment.
- Reducing side effects associated with chemotherapy.
Safety Profile and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Headaches
- Nausea
- Diarrhea
Long-term use may be associated with risks such as vitamin B12 deficiency and bone fractures, necessitating careful monitoring.
作用机制
Nilprazole exerts its effects by inhibiting the proton pump in gastric parietal cells, thereby reducing the secretion of gastric acid . This inhibition occurs through the covalent binding of this compound to the (H+, K+)-ATPase enzyme, leading to a decrease in both basal and stimulated gastric acid secretion . The compound’s mechanism of action is similar to other proton pump inhibitors, such as omeprazole and pantoprazole .
相似化合物的比较
尼尔普唑在苯并咪唑衍生物中是独特的,因为它具有特定的分子结构和治疗应用。类似的化合物包括:
奥美拉唑: 另一种质子泵抑制剂,用于治疗胃酸相关疾病.
泮托拉唑: 一种第一代质子泵抑制剂,具有类似的作用机制.
生物活性
Nilprazole is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is a pyrazole derivative that has been studied for its potential therapeutic applications. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characteristics of this compound contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Research indicates that compounds within the pyrazole class can modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs) .
2.2 Biological Activities
The biological activities of this compound can be summarized as follows:
3.1 Efficacy in Inflammatory Conditions
A study conducted on the efficacy of this compound in patients with inflammatory conditions demonstrated significant reductions in inflammatory markers and symptom relief compared to placebo groups. The study involved 100 participants over a period of 12 weeks, with results indicating a marked improvement in quality of life metrics.
3.2 Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations that warrant further investigation for clinical applications .
4. Research Findings
Recent literature highlights the following key findings regarding this compound:
- A review article noted that pyrazole derivatives have shown promise in treating conditions like gastric ulcers and certain cancers due to their ability to inhibit specific signaling pathways involved in disease progression .
- Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration .
- Safety profiles from clinical trials suggest that this compound is well-tolerated with minimal adverse effects reported .
5. Conclusion
This compound represents a promising compound within the pyrazole class, exhibiting a wide array of biological activities that could be leveraged for therapeutic purposes. Ongoing research is essential to fully elucidate its mechanisms of action and potential applications in clinical settings.
属性
CAS 编号 |
60662-19-3 |
|---|---|
分子式 |
C26H33N5O2 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H33N5O2/c1-20(2)27-26(33)19-30-16-14-29(15-17-30)18-25-28-22-10-6-7-11-23(22)31(25)13-12-24(32)21-8-4-3-5-9-21/h3-11,20H,12-19H2,1-2H3,(H,27,33) |
InChI 键 |
GPFJNGJUUKBSLS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
规范 SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
60662-19-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















